

Indaziflam's Toxicological Profile for Non-Target Organisms: A Technical Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Alion

Cat. No.: B1244531

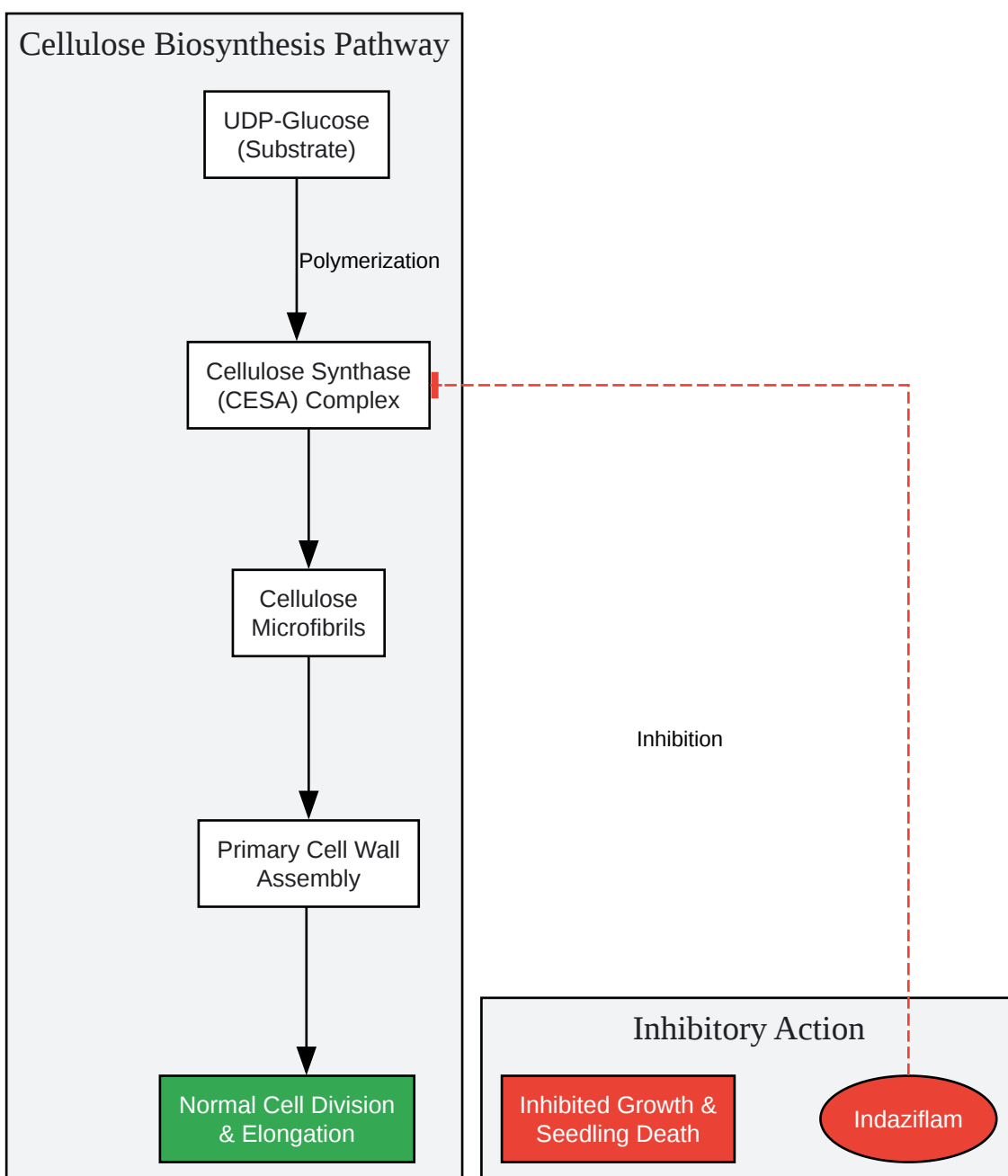
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Introduction

Indaziflam is a pre-emergent alkylazine herbicide used to control a broad spectrum of annual grasses and broadleaf weeds. Its primary mode of action is the inhibition of cellulose biosynthesis, a crucial process for plant cell wall formation. This action prevents cell division and elongation, thereby inhibiting seed germination and the growth of young seedlings.^{[1][2]} While effective for weed management, its impact on non-target organisms is a critical consideration for environmental risk assessment. This technical guide provides a comprehensive overview of the toxicological profile of indaziflam concerning non-target terrestrial and aquatic organisms, soil microbiology, and non-target plants, tailored for researchers and environmental scientists.

Mode of Action: Cellulose Biosynthesis Inhibition

Indaziflam disrupts the formation of plant cell walls by inhibiting cellulose biosynthesis.^{[3][4]} Specifically, it has been shown to reduce the velocity of CELLULOSE SYNTHASE A (CESA) protein complexes in the plasma membrane.^{[4][5][6]} This interference with CESA function leads to a rapid, dose-dependent reduction in the production of crystalline cellulose.^{[4][5]} The resulting lack of a functional cell wall halts cell division and elongation, which is fatal to germinating seeds and developing seedlings.^[1]



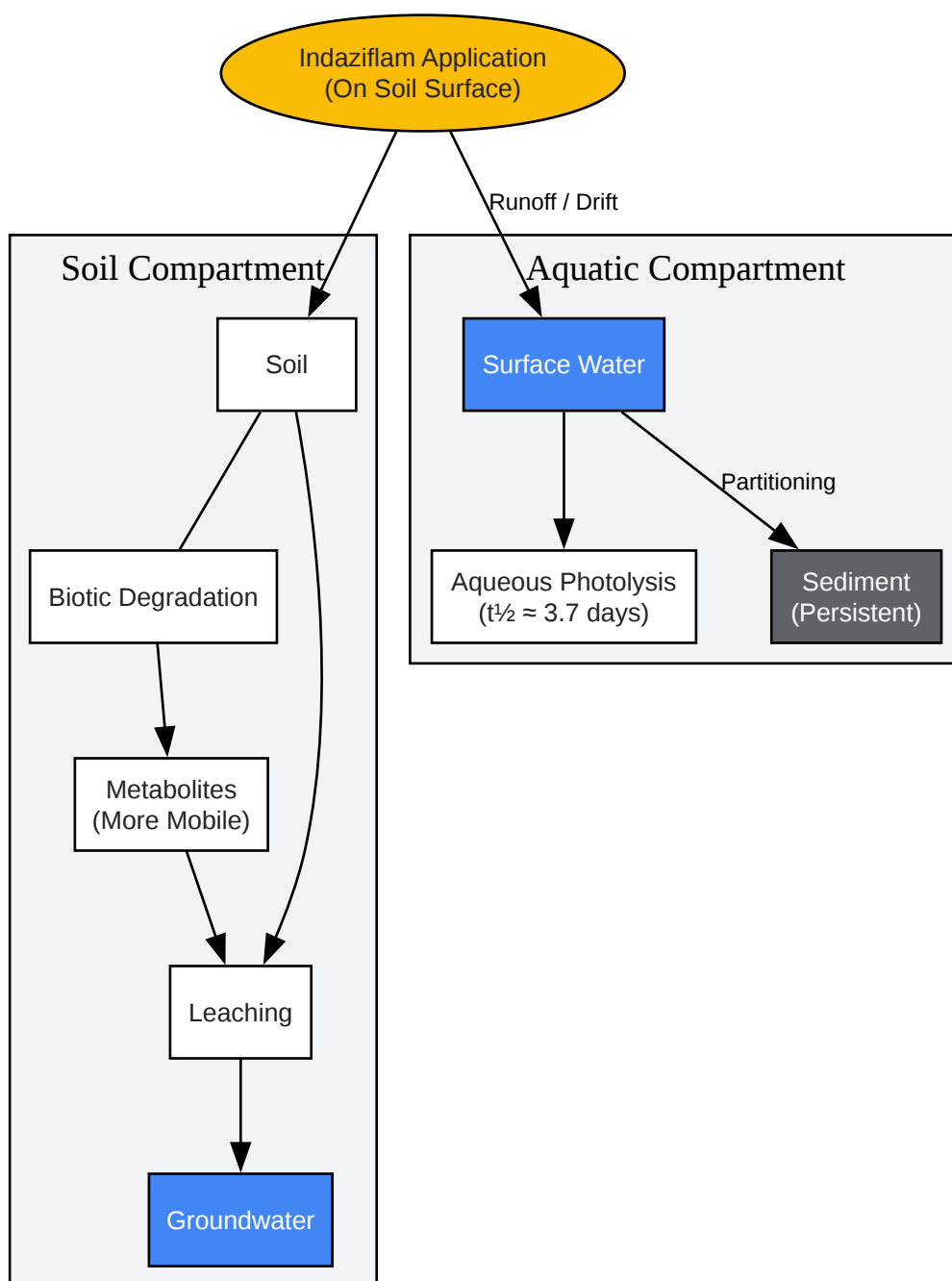
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Caption: Indaziflam's mode of action via inhibition of the cellulose synthase complex.

Environmental Fate and Transport

The environmental behavior of indaziflam dictates its exposure potential to non-target organisms.

- In Soil: Indaziflam is characterized as moderately mobile to mobile and is moderately persistent to persistent in aerobic soils, with reported half-lives often exceeding 150 days.^[7] In anaerobic soil and sediment conditions, it is stable and persistent.^[7] The primary routes of dissipation are biotic degradation and leaching.^[7]
- In Water: It is stable to hydrolysis but is susceptible to rapid photolysis in clear, shallow waters, with a half-life of approximately 3.7 days. Indaziflam readily partitions from the water column to sediment, where it persists.^[7]
- Metabolites: Key environmental metabolites include triazine-indanone, indaziflam-carboxylic acid, indaziflam-hydroxyethyl, indaziflam-olefin, and fluoroethyldiaminotriazine (FDAT).^[8] Several of these degradates are more mobile in soil than the parent compound, posing a potential risk for leaching.^[8] The toxicity of indaziflam-olefin and indaziflam-hydroxyethyl is similar to the parent compound, while other degradates are generally 2 to 7 times less toxic.^[9]
- Bioaccumulation: The potential for indaziflam to bioaccumulate in organisms is considered low due to its rapid metabolism and excretion in animal studies.^[7]



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Caption: Environmental fate and transport pathways of indaziflam.

Toxicological Profile: Terrestrial Organisms

Indaziflam generally exhibits low acute toxicity to terrestrial animals but can have chronic effects at higher doses.

Table 1: Summary of Indaziflam Toxicity to Terrestrial Vertebrates

Taxon	Species	Endpoint	Value (a.i.)	Effect/Comment	Reference(s)
Avian	Colinus virginianus (Bobwhite Quail)	Acute Oral LD ₅₀	>2000 mg/kg bw	Practically non-toxic	[10]
	Taeniopygia guttata (Zebra Finch)	Acute Oral LD ₅₀	>2000 mg/kg bw	Practically non-toxic	[11]
	Anas platyrhynchos (Mallard Duck)	Reproductive NOEC	1000 mg/kg diet	No reproductive effects observed at the highest concentration tested.	[10]
Mammal	Rattus norvegicus (Rat)	Acute Oral LD ₅₀	>5000 mg/kg bw	Low acute toxicity.	[10]

| | Canis familiaris (Dog) | Chronic NOAEL | 2.0 mg/kg/day | The nervous system is the primary target organ; dogs are the most sensitive species. |[7] |

Table 2: Summary of Indaziflam Toxicity to Terrestrial Invertebrates | Taxon | Species | Endpoint | Value (a.i.) | Exposure | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Bees | Apis mellifera (Honeybee) | Acute Contact LD₅₀ | >100 µ g/bee | 72 hours | Practically non-toxic. |[12][13] | | Apis mellifera (Honeybee) | Acute Oral LD₅₀ | >100 µ g/bee | 72 hours | Practically non-toxic. |[13] | | Earthworms | Eisenia foetida | Acute LC₅₀ | >1000 mg/kg soil | 14 days | Not acutely toxic. |[10][14] | | Eisenia foetida | Chronic NOEC | 6.7 mg/kg soil | 56 days | Reduction in offspring observed at higher concentrations. |[10] |

- Mammals: Indaziflam has low acute toxicity via oral, dermal, and inhalation routes.[7] However, subchronic and chronic studies identify the nervous system as the primary target organ, with dogs being significantly more sensitive than rodents.[7] Other affected organs in rodent studies include the kidneys, liver, and thyroid.[9]
- Birds: The herbicide is considered practically non-toxic to birds on an acute oral and subacute dietary basis.[9][10] Reproductive studies have not indicated significant adverse effects.[10]
- Bees and Earthworms: Indaziflam demonstrates low acute toxicity to honeybees and earthworms.[9][10] However, extended exposure can be toxic to earthworms, affecting reproduction.[9][10]

Toxicological Profile: Aquatic Organisms

In contrast to its effects on terrestrial fauna, indaziflam is highly toxic to many aquatic organisms, particularly fish and plants.

Table 3: Summary of Indaziflam Toxicity to Aquatic Animals | Taxon | Species | Endpoint | Value (a.i.) | Exposure | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Freshwater Fish | Lepomis macrochirus (Bluegill Sunfish) | Acute LC₅₀ | 320 µg/L | 96 hours | Highly toxic. |[14] | | | Oncorhynchus mykiss (Rainbow Trout) | Acute LC₅₀ | 0.32–0.77 mg/L | 96 hours | Highly toxic. |[10] | | | Pimephales promelas (Fathead Minnow) | Chronic NOEC | 0.465 mg/L | 35 days | Reduction in fry survival at higher concentrations. |[10] | | Marine/Estuarine Fish | Cyprinodon variegatus (Sheepshead Minnow) | Acute LC₅₀ | 0.61 mg/L | 96 hours | Highly toxic. |[9] | | Freshwater Invertebrates | Daphnia magna | Acute EC₅₀ | >2.8 mg/L | 48 hours | Slightly to moderately toxic; limited by solubility. |[10] | | | Daphnia magna | Chronic NOEC | 0.34 mg/L | 21 days | Reduction in growth at higher concentrations. |[10] | | Marine/Estuarine Invertebrates | Americamysis bahia (Mysid Shrimp) | Acute LC₅₀ | 1.0 mg/L | 96 hours | Moderately to highly toxic. |[10] | | Amphibians | - | - | - | - | - | - | Assumed to be toxic based on surrogate fish data. |[7] |

Table 4: Summary of Indaziflam Toxicity to Aquatic Plants | Taxon | Species | Endpoint | Value (a.i.) | Exposure | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Algae | Pseudokirchneriella subcapitata | ErC₅₀ (Growth Rate) | 0.082–3.9 mg/L | 96 hours | Very highly toxic. |[10] | | Aquatic Macrophyte | Lemna gibba (Duckweed) | ErC₅₀ (Growth Rate) | 0.073 µg/L | 7 days | Extremely toxic. |[10] |

- Fish: Indaziflam is classified as highly toxic to both freshwater and marine fish on an acute exposure basis.[9][10]
- Aquatic Invertebrates: It is considered slightly to moderately toxic to freshwater invertebrates but moderately to highly toxic to their estuarine and marine counterparts.[9][10]
- Aquatic Plants: The most significant risk in aquatic environments is to non-target plants. Indaziflam is extremely toxic to algae and aquatic macrophytes like duckweed, with adverse effects occurring at very low concentrations.[9][10] This is an expected outcome given its herbicidal mode of action.

Effects on Non-Target Plants and Soil Microorganisms

- Non-Target Terrestrial Plants: As a potent herbicide, indaziflam can adversely affect non-target terrestrial plants through spray drift or runoff.[15] Studies have shown it affects seedling emergence and vegetative vigor at application rates lower than those registered for use.[9] Forb communities can be particularly sensitive, while some perennial grasses may show more tolerance.
- Soil Microorganisms: While regulatory assessments often conclude that indaziflam is not toxic to soil microorganisms, recent research indicates it can alter the soil environment and microbial community structure.[10][16] Studies have reported that indaziflam application can lead to decreased soil organic matter, increased soil nitrate, and significant shifts in the composition of bacterial and fungal communities.[16][17][18] These changes can affect key ecosystem processes like carbon and nitrogen cycling.[19][20]

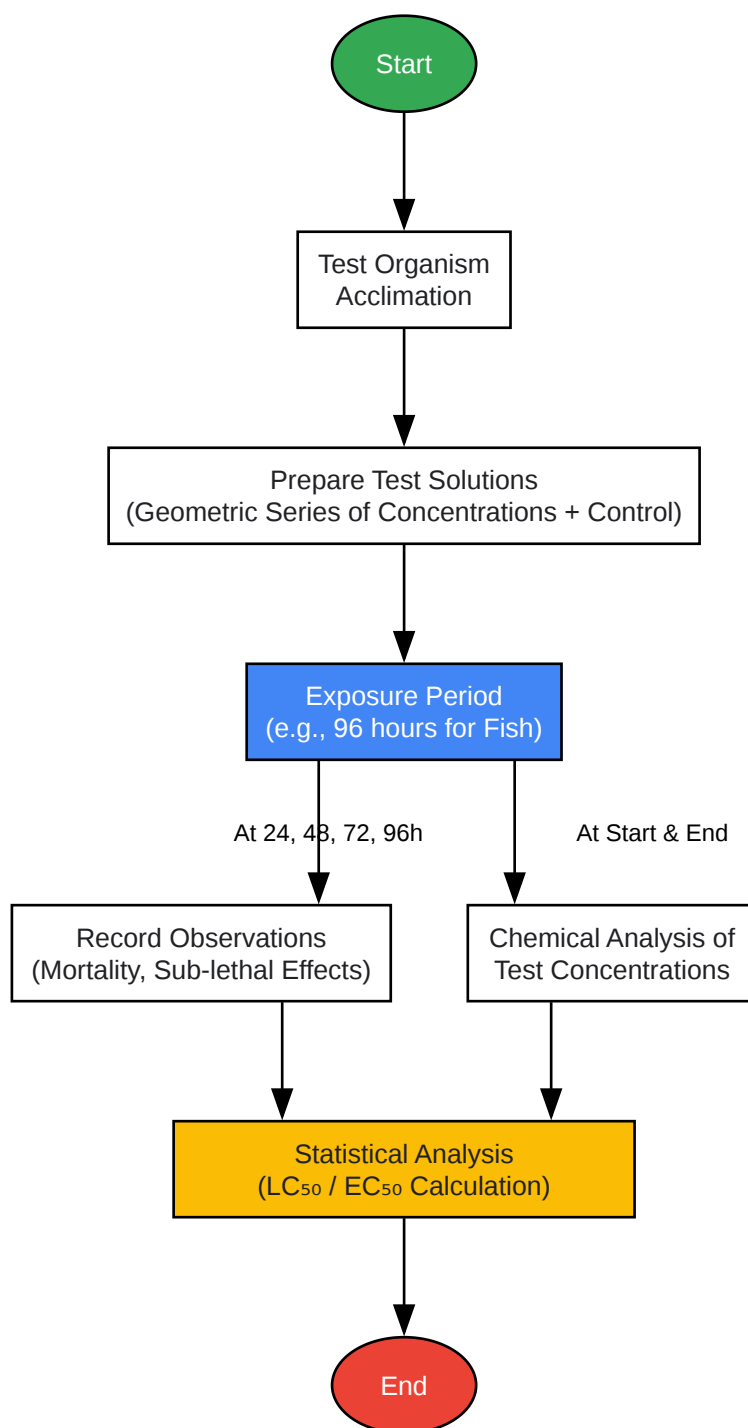
Experimental Protocols

The toxicological data presented are derived from standardized tests, primarily following OECD (Organisation for Economic Co-operation and Development) or similar regulatory guidelines.

Avian Acute Oral Toxicity (based on OECD 223) This test is designed to determine the median lethal dose (LD₅₀) of a substance when administered orally to birds.[21][22][23] In a typical study, birds (e.g., Bobwhite quail) are fasted and then given a single dose of the test substance via gavage.[21] Multiple dose groups are used. The animals are then observed for a period of

14 days for mortality and clinical signs of toxicity.[21][24] The LD₅₀, the dose estimated to be lethal to 50% of the test population, is then calculated.

Fish Acute Toxicity (based on OECD 203) This 96-hour test assesses the concentration that is lethal to 50% of the fish (LC₅₀).[1][25][26][27] Fish (e.g., Rainbow trout) are exposed to a range of concentrations of the test substance in water under controlled conditions (static or semi-static renewal).[25][28] Mortalities and sub-lethal effects are recorded at 24, 48, 72, and 96 hours.[26] The LC₅₀ is determined by plotting mortality against concentration.



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Caption: Generalized workflow for an aquatic ecotoxicology test (e.g., OECD 203).

Earthworm Acute Toxicity (based on OECD 207) This 14-day test determines the LC₅₀ of a substance to earthworms (*Eisenia fetida*) in artificial soil.[29][30][31][32] The test substance is

mixed into a standardized artificial soil substrate.[29] Adult worms are introduced to the treated soil and maintained under controlled conditions for 14 days.[31] Mortality and sub-lethal effects (e.g., weight change) are assessed at 7 and 14 days to calculate the LC₅₀. [29][33]

Algal Growth Inhibition (based on OECD 201) This test determines the concentration that inhibits the growth of a freshwater alga (e.g., *Pseudokirchneriella subcapitata*) by 50% (EC₅₀) over 72-96 hours.[34][35][36][37] Exponentially growing algal cultures are exposed to a range of test substance concentrations in a nutrient-rich medium under continuous light.[38] The growth (biomass) is measured daily, and the inhibition of the growth rate is used to calculate the EC₅₀. [37][38]

Conclusion

The toxicological profile of indaziflam reveals a distinct pattern of risk for non-target organisms. It exhibits low acute toxicity to terrestrial vertebrates and invertebrates such as birds, mammals, and bees.[7][10] However, there is a high risk to aquatic life, with indaziflam being acutely toxic to fish and extremely toxic to aquatic plants.[7][10] Its primary mode of action as a cellulose biosynthesis inhibitor makes it inherently hazardous to all non-target plants, both aquatic and terrestrial.[9] Furthermore, its persistence in soil and the mobility of its degradates create a potential for long-term exposure and leaching into groundwater.[7][15] While generally considered to have limited effects on total soil microbial activity, indaziflam can alter the composition of the microbial community, which may have long-term consequences for soil health and nutrient cycling.[16][19] Risk mitigation strategies, such as the implementation of no-spray buffer zones and careful consideration of soil type and proximity to water bodies, are essential to minimize the adverse environmental impacts of its use.[10][15]

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- To cite this document: BenchChem. [Indaziflam's Toxicological Profile for Non-Target Organisms: A Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1244531#toxicological-profile-of-indaziflam-for-non-target-organisms]

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